molecular formula C17H19BrN2O5S B11521674 Ethyl 4-[4-(acetyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[4-(acetyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11521674
M. Wt: 443.3 g/mol
InChI Key: AGQRJLDAZBIEQC-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(acetyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (phew, that’s a mouthful!) is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the pyrimidine ring, providing a lipophilic character.

    Aromatic Rings: The compound features two aromatic ringsa brominated phenyl ring and a methoxy-substituted phenyl ring. These contribute to its biological activity.

    Sulfanylidene Group (S): The sulfur atom (S) adds reactivity and potential for coordination with other molecules.

    Carboxylate Group (COO-): The carboxylate group is essential for solubility and binding interactions.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps, including bromination, acetylation, and cyclization. Here’s a simplified route:

    Bromination: Start with 4-bromo-3-methoxyacetophenone.

    Acetylation: React with acetic anhydride to introduce acetyl groups.

    Cyclization: Cyclize the intermediate with ethyl thiourea to form the pyrimidine ring.

Industrial Production: While not widely produced industrially, small-scale synthesis is feasible in research laboratories.

Chemical Reactions Analysis

Reactions:

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

    Reduction: The carbonyl group (C=O) can be reduced to an alcohol (C-OH).

    Oxidation: The methoxy group (OCH3) can be oxidized to a hydroxyl group (OH).

Common Reagents:

    Bromine (Br2): Used for bromination.

    Acetic Anhydride (CH3CO)2O: For acetylation.

    Hydrazine (N2H4): Involved in cyclization.

Major Products: The final compound is the major product, but intermediates play crucial roles.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for more complex molecules.

    Medicinal Chemistry: Investigated for potential drug development.

Biology and Medicine:

    Anticancer Properties: Some derivatives exhibit antitumor activity.

    Anti-inflammatory Effects: May modulate inflammatory pathways.

Industry:

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Investigated for pesticidal properties.

Mechanism of Action

The exact mechanism isn’t fully elucidated, but it likely involves interactions with cellular targets related to inflammation, cell growth, and metabolism.

Comparison with Similar Compounds

While unique, it shares features with other pyrimidine-based compounds like 5-fluorouracil and cytosine .

Properties

Molecular Formula

C17H19BrN2O5S

Molecular Weight

443.3 g/mol

IUPAC Name

ethyl 4-(4-acetyloxy-3-bromo-5-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H19BrN2O5S/c1-5-24-16(22)13-8(2)19-17(26)20-14(13)10-6-11(18)15(25-9(3)21)12(7-10)23-4/h6-7,14H,5H2,1-4H3,(H2,19,20,26)

InChI Key

AGQRJLDAZBIEQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Br)OC(=O)C)OC)C

Origin of Product

United States

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